molecular formula C₁₇H₂₃ClO₆ B1139665 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside CAS No. 24718-43-2

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside

Cat. No.: B1139665
CAS No.: 24718-43-2
M. Wt: 358.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of carbohydrates. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Biochemical Analysis

Cellular Effects

The cellular effects of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside are not well-studied. It is used for the selective enrichment of Shigella in the presence of E. coli , suggesting it may have some influence on bacterial cell function

Metabolic Pathways

It is known to play a role in the study of carbohydrate metabolism, but further details, including any enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels, are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chloro-2-cyclopentylphenol with a suitable galactosyl donor under acidic or basic conditions. Commonly used galactosyl donors include galactosyl bromide or galactosyl fluoride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-cyclopentylphenyl-beta-D-galactopyranoside
  • 4-Bromo-2-cyclopentylphenyl-beta-D-galactopyranoside
  • 4-Iodo-2-cyclopentylphenyl-beta-D-galactopyranoside

Uniqueness

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is unique due to its specific chlorine substitution, which affects its reactivity and interaction with enzymes. Compared to its analogs, the chlorine atom provides distinct electronic and steric properties, influencing the compound’s behavior in biochemical assays .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLGSGCPWWFRT-DRRXZNNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside and how does it selectively target Shigella in the presence of Escherichia coli?

A1: this compound (CPPG) is a phenolic derivative of beta-galactoside. Escherichia coli (E. coli), due to its beta-galactosidase activity, hydrolyzes CPPG into galactose and 4-chloro-2-cyclopentylphenol [, ]. While the former is a sugar molecule, the latter acts as a toxic aglycone moiety specifically for E. coli. This toxicity stems from the aglycone's ability to disrupt E. coli's cellular processes. Shigella species, on the other hand, exhibit a higher tolerance to this aglycone, allowing them to survive and multiply in the media containing CPPG [, ]. This selective toxicity forms the basis of using CPPG for enriching Shigella in samples also containing E. coli.

Q2: How effective is this compound in enriching different Shigella species?

A2: Research indicates that the efficacy of CPPG varies across different Shigella species. While it demonstrates robust enrichment for S. sonnei and S. flexneri, its effectiveness is somewhat limited for S. dysenteriae and S. boydii []. This suggests that the tolerance levels to the aglycone (4-chloro-2-cyclopentylphenol) might differ among Shigella species, influencing the effectiveness of CPPG as a selective enrichment agent. Further research could explore these variations in tolerance levels and their underlying mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.